

Application Note: Synthesis of 2-Butyl Nitrate via O-Nitration of 2-Butanol

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Compound of Interest

Compound Name: 3-Nitro-2-butanol

Cat. No.: B147359

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Introduction

The O-nitration of alcohols to form organic nitrates is a significant transformation in organic synthesis. These compounds are crucial intermediates and active ingredients in various fields, particularly in the development of pharmaceuticals and energetic materials. Organic nitrates, such as glyceryl trinitrate, are well-known for their vasodilating properties.[1] The process involves the esterification of an alcohol with nitric acid or another nitrating agent to introduce a nitrate ester functional group (-ONO₂). This is distinct from C-nitration, which forms a nitro group (-NO₂) bonded to a carbon atom, and from nitrosation, which forms a nitrite ester (-ONO).[2]

This document provides a detailed experimental protocol for the nitration of 2-butanol, a secondary alcohol, to produce 2-butyl nitrate. The most common method for this transformation is the use of a mixed acid solution, typically a combination of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1] Due to the exothermic and potentially hazardous nature of nitration reactions, strict temperature control and adherence to safety protocols are imperative.[3]

Key Applications

- Pharmaceuticals: Synthesis of vasodilator drugs for treating conditions like angina.[4]
- Energetic Materials: Production of explosives and propellants.[3][4]

- Organic Synthesis: Use as a versatile intermediate and as a fuel additive.[4]

Experimental Protocol: Nitration of 2-Butanol using Mixed Acid

This protocol details the laboratory-scale synthesis of 2-butyl nitrate from 2-butanol using a mixture of concentrated nitric acid and sulfuric acid.

WARNING: This reaction is highly exothermic and involves corrosive, strong acids. The product, 2-butyl nitrate, is flammable and potentially explosive, especially when heated or in the presence of Lewis acids.[3][5] This procedure must be performed by trained personnel in a well-ventilated chemical fume hood with a blast shield. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Equipment:

- 2-Butanol (sec-butanol)
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Ice (crushed)
- Deionized Water
- 5% Sodium Bicarbonate solution (aqueous)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Round-bottom flask (250 mL) with a magnetic stir bar
- Dropping funnel (100 mL)
- Beakers

- Separatory funnel (250 mL)
- Magnetic stir plate
- Ice bath
- Thermometer
- Rotary evaporator (optional)
- Vacuum distillation apparatus

Procedure:

1. Preparation of the Nitrating Mixture: a. In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid in an ice bath until the temperature is below 10 °C. b. Slowly, with continuous stirring, add 40 mL of concentrated nitric acid to the cooled sulfuric acid. Maintain the temperature of the mixture below 15 °C throughout the addition. c. Once the addition is complete, cool the resulting mixed acid solution to 0-5 °C in the ice bath.
2. Nitration Reaction: a. Place 20 mL of 2-butanol into a 250 mL round-bottom flask equipped with a magnetic stir bar and place it in a large ice bath. b. Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred 2-butanol over a period of 45-60 minutes. c. Carefully monitor the reaction temperature and maintain it between 0-10 °C.[6] Do not allow the temperature to exceed 15 °C to prevent the formation of by-products and ensure safety. d. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
3. Quenching and Workup: a. Pour the reaction mixture slowly and with vigorous stirring into a large beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water. b. Transfer the entire mixture to a separatory funnel. An oily layer of crude 2-butyl nitrate should separate. c. Separate the lower aqueous layer and discard it. d. Wash the organic layer sequentially with:
 - 100 mL of cold deionized water.
 - 50 mL of 5% sodium bicarbonate solution (carefully, to neutralize residual acid; vent the funnel frequently to release CO₂ gas).

- 50 mL of brine. e. Transfer the washed organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

4. Purification: a. Decant or filter the dried crude product to remove the drying agent. b. The 2-butyl nitrate can be purified by vacuum distillation. Caution: Do not distill to dryness as organic nitrates can be explosive. It is crucial to use a safety shield during distillation. The boiling point of 2-butyl nitrate is approximately 123 °C at atmospheric pressure.[\[7\]](#)

5. Characterization: a. The identity and purity of the product can be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. b. Key IR absorption bands for the nitrate group are expected for asymmetric and symmetric N-O stretching vibrations.[\[8\]](#)[\[9\]](#)

Data Presentation

The table below summarizes the key physical and chemical properties of the primary reactant and product.

Property	2-Butanol (Reactant)	2-Butyl Nitrate (Product)
IUPAC Name	Butan-2-ol	Butan-2-yl nitrate [10]
Molecular Formula	C ₄ H ₁₀ O	C ₄ H ₉ NO ₃ [10]
Molar Mass	74.12 g/mol	119.12 g/mol [10]
Appearance	Colorless liquid	Colorless liquid/oil [7]
Density	0.808 g/cm ³	~1.03 g/cm ³
Boiling Point	98-100 °C	~123 °C [7]
CAS Number	78-92-2	924-52-7 [10]
Key IR Peaks (cm ⁻¹)	~3350 (O-H stretch, broad), ~2960 (C-H stretch)	~1630 (asym. N-O stretch), ~1275 (sym. N-O stretch)

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow of the experimental setup.

Caption: Experimental workflow for the synthesis of 2-butyl nitrate.

Caption: Simplified reaction mechanism for the nitration of 2-butanol.

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